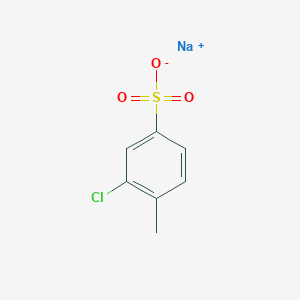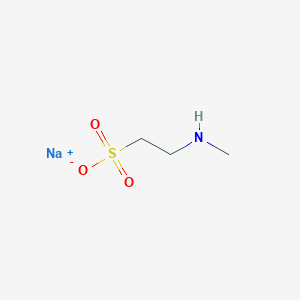
sodium;3-chloro-4-methylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 3-chloro-4-methylbenzenesulfonate is a white crystalline compound with the molecular formula C7H6ClNaO3S and a molecular weight of 228.63 g/mol . It is soluble in water, ethanol, and acetone. This compound is commonly used as a reagent in organic synthesis reactions due to its high reactivity towards various nucleophiles.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
In industrial settings, the production of sodium 3-chloro-4-methylbenzenesulfonate involves large-scale sulfonation reactors where 3-chloro-4-methylbenzene is treated with sulfur trioxide or oleum. The resulting sulfonic acid is then neutralized with sodium hydroxide to yield the sodium salt.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium 3-chloro-4-methylbenzenesulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound readily reacts with nucleophiles, replacing the sulfonate group with other functional groups.
Oxidation and Reduction: It can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the nucleophile used. For example, reaction with an amine would yield an amine derivative of the original compound.
Applications De Recherche Scientifique
Sodium 3-chloro-4-methylbenzenesulfonate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which sodium 3-chloro-4-methylbenzenesulfonate exerts its effects involves its high reactivity towards nucleophiles. The sulfonate group is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. This reactivity is exploited in various synthetic applications to introduce different functional groups into organic molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium 4-methylbenzenesulfonate: Similar structure but lacks the chlorine substituent.
Sodium 3-chlorobenzenesulfonate: Similar structure but lacks the methyl group.
Sodium benzenesulfonate: Lacks both the chlorine and methyl substituents.
Uniqueness
Sodium 3-chloro-4-methylbenzenesulfonate is unique due to the presence of both chlorine and methyl groups on the benzene ring. This combination of substituents enhances its reactivity and makes it a versatile reagent in organic synthesis.
Propriétés
IUPAC Name |
sodium;3-chloro-4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO3S.Na/c1-5-2-3-6(4-7(5)8)12(9,10)11;/h2-4H,1H3,(H,9,10,11);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQFDFCOTXFCZMB-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)[O-])Cl.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)[O-])Cl.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNaO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![sodium;2-[(4-hydroxy-9,10-dioxoanthracen-1-yl)amino]-5-methylbenzenesulfonate](/img/structure/B7821235.png)









